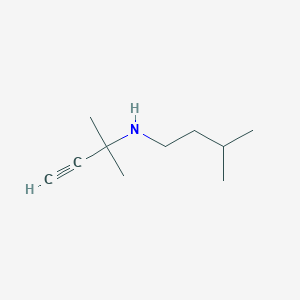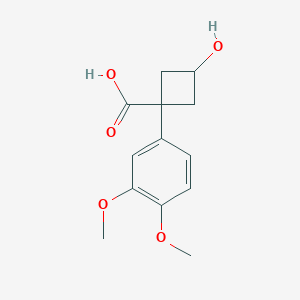
(1S,3s)-1-(3,4-dimethoxyphenyl)-3-hydroxycyclobutane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,3s)-1-(3,4-dimethoxyphenyl)-3-hydroxycyclobutane-1-carboxylic acid is a complex organic compound characterized by its unique cyclobutane ring structure and the presence of a 3,4-dimethoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3s)-1-(3,4-dimethoxyphenyl)-3-hydroxycyclobutane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction involving an alkene and a suitable dienophile under UV light or high-pressure conditions.
Introduction of the 3,4-Dimethoxyphenyl Group: This step involves the coupling of the cyclobutane ring with a 3,4-dimethoxyphenyl derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. Continuous flow reactors and green chemistry principles are often employed to enhance the efficiency and reduce the environmental impact of the production process.
化学反応の分析
Types of Reactions
(1S,3s)-1-(3,4-dimethoxyphenyl)-3-hydroxycyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or borane.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), Jones reagent
Reduction: Lithium aluminum hydride (LiAlH4), borane
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products Formed
Oxidation: Formation of a ketone or aldehyde from the hydroxyl group
Reduction: Formation of an alcohol from the carboxylic acid group
Substitution: Formation of substituted phenyl derivatives
科学的研究の応用
(1S,3s)-1-(3,4-dimethoxyphenyl)-3-hydroxycyclobutane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential biological activity, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for the treatment of various diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of (1S,3s)-1-(3,4-dimethoxyphenyl)-3-hydroxycyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and carboxylic acid groups enable it to form hydrogen bonds and ionic interactions with biological molecules, potentially modulating their activity. The 3,4-dimethoxyphenyl group may also contribute to its biological effects by interacting with hydrophobic pockets in target proteins.
類似化合物との比較
Similar Compounds
(1S,3s)-1-(3,4-dihydroxyphenyl)-3-hydroxycyclobutane-1-carboxylic acid: Similar structure but with hydroxyl groups instead of methoxy groups on the phenyl ring.
(1S,3s)-1-(3,4-dimethoxyphenyl)-3-aminocyclobutane-1-carboxylic acid: Similar structure but with an amino group instead of a hydroxyl group on the cyclobutane ring.
Uniqueness
(1S,3s)-1-(3,4-dimethoxyphenyl)-3-hydroxycyclobutane-1-carboxylic acid is unique due to the presence of both methoxy groups on the phenyl ring and the hydroxyl group on the cyclobutane ring. These functional groups confer distinct chemical reactivity and biological activity, making the compound valuable for various applications in research and industry.
特性
分子式 |
C13H16O5 |
|---|---|
分子量 |
252.26 g/mol |
IUPAC名 |
1-(3,4-dimethoxyphenyl)-3-hydroxycyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C13H16O5/c1-17-10-4-3-8(5-11(10)18-2)13(12(15)16)6-9(14)7-13/h3-5,9,14H,6-7H2,1-2H3,(H,15,16) |
InChIキー |
VZFUTOAIIOSGCW-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C2(CC(C2)O)C(=O)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{[(Benzyloxy)carbonyl]amino}-1-ethylpiperidine-4-carboxylic acid](/img/structure/B13203598.png)
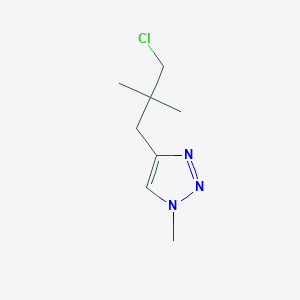
![6-Chloro-1,2-dihydrospiro[indole-3,3'-oxolane]-2-one](/img/structure/B13203612.png)

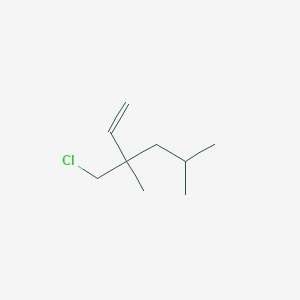
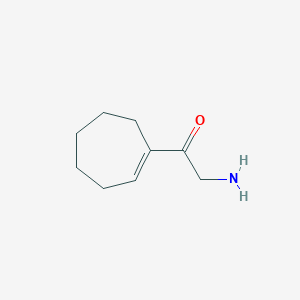
amine](/img/structure/B13203627.png)
![N-[3-(Aminomethyl)cyclopentyl]-1-methylcyclopropane-1-carboxamide](/img/structure/B13203632.png)


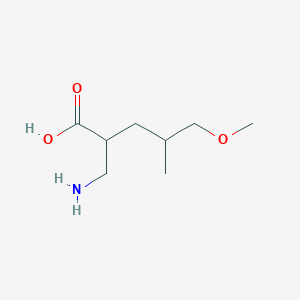
![methyl N-[(4-aminocyclohexyl)methyl]carbamate](/img/structure/B13203652.png)
